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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
titanium nitride (TiN) as a diffusion barrier on titanium silicide (TiSiz).

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: My TiN diffusion barrier failed after high-temperature annealing. What are the common

causes?

Al: TiN diffusion barrier failure at elevated temperatures is a common issue. The primary
causes include:

e Columnar Grain Structure: Sputtered TiN films often exhibit a columnar grain structure.
These vertical grain boundaries act as fast diffusion paths for silicon from the TiSiz layer or
the overlying metal layer (e.g., Aluminum or Copper).[1]

« Insufficient Thickness: The TiN layer may be too thin to effectively block interdiffusion. A
critical thickness is often required to ensure a dense and continuous barrier.[2]

» Pinholes and Defects: Defects such as pinholes in the TiN film can act as localized points for
barrier breakdown, leading to junction spiking and device failure.[3]
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» Reaction with Overlying Metal: The overlying metal layer (e.g., Aluminum) can react with the
TiN barrier at higher temperatures, forming intermetallic compounds like AlsTi, which
compromises the barrier's integrity.[4]

o Non-Optimal Stoichiometry: The stoichiometry of the TiN film is crucial. Both nitrogen
vacancies and excess nitrogen can affect the film's density and diffusion barrier properties.[5]

[6]

Q2: I'm observing high leakage currents in my devices after metallization. Could the TiN barrier
be the cause?

A2: Yes, a compromised TiN barrier is a likely cause of increased leakage currents. When the
barrier fails, metal (like Al or Cu) can diffuse into the underlying silicon, creating "spikes" that
short-circuit the p-n junctions.[3][7][8] This is often a more sensitive indicator of barrier failure
than what can be observed with material characterization techniques like Rutherford
Backscattering Spectrometry (RBS) alone.[8]

Q3: How can | improve the performance of my TiN diffusion barrier?
A3: Several strategies can be employed to enhance the effectiveness of TiN diffusion barriers:
e Deposition Method:

o Atomic Layer Deposition (ALD): ALD can produce denser and more conformal TiN films
with better barrier properties compared to traditional sputtering, especially for thin layers.

[1](2]

o Chemical Vapor Deposition (CVD): TiCls-based CVD processes can create conformal TiN
layers suitable for high-aspect-ratio structures.[9][10]

o Multilayer Structures: Inserting thin layers of titanium (Ti) within the TiN film (e.g., a Ti/TiIN/Ti
stack) can disrupt the columnar growth of TiN, creating a more tortuous path for diffusing
species and improving barrier performance.[5]

» Stuffing the Grain Boundaries: Post-deposition treatments, such as exposure to oxygen or in-
situ plasma treatment, can "stuff" the grain boundaries with atoms that block the fast
diffusion paths.
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» Optimizing Deposition Parameters: Fine-tuning parameters like nitrogen partial pressure
during reactive sputtering can alter the film's microstructure from a columnar to a more fine-
grained structure, which can improve barrier properties.[11]

Q4: What is the typical thickness range for a TiN diffusion barrier on TiSi2?

A4: The optimal thickness of a TiN barrier depends on the specific application, subsequent
processing temperatures, and the deposition method. Generally, thicknesses can range from a
few nanometers to over 100 nm. For advanced applications requiring very thin barriers,
thicknesses below 10 nm are being investigated.[12] However, it's crucial to determine the
“critical thickness" for your specific process, below which the barrier properties degrade
significantly.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on TiN
diffusion barriers.

Table 1: TiN Barrier Performance vs. Annealing Temperature
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Table 2: Material Properties of TiN Films
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Film

Deposition . Roughness  Resistivity Density
Thickness Reference
Method (RMS) (uQ-cm) (glcm?)
(nm)
Sputtering 26.5 0.9 nm 75.3 - [1]
Smoother
Sputtering 3 than 26.5nm - - [1]
film
lon Beam
Assisted - <1nm - 5.80 [4]
Deposition

Experimental Protocols

Protocol 1: Deposition of a Ti/TiN Multilayer Barrier via Sputtering

This protocol describes a general procedure for depositing a Ti/TiN multilayer structure, which
has been shown to improve barrier performance.[5]

e Substrate Preparation:
o Begin with a silicon substrate on which a TiSiz layer has been formed.

o Perform a pre-deposition clean to remove any native oxide. A common method is a dip in
a dilute hydrofluoric acid (HF) solution (e.g., HF:H20 = 1:50).

o System Pump-Down: Load the substrate into a multi-chamber sputtering system and pump
down to a base pressure typically in the range of 10~ Torr or lower to minimize

contaminants.
o Titanium Adhesion Layer Deposition:

o Deposit a thin layer of Titanium (Ti) directly onto the TiSi2. This layer improves adhesion
and contact resistance. A typical thickness might be in the range of 10-40 nm.[6]

o Sputtering is performed from a Ti target in an Argon (Ar) atmosphere.
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Titanium Nitride (TiN) Layer Deposition:
o Without breaking vacuum, introduce Nitrogen (N2) gas into the chamber along with Ar.

o Deposit the TiN layer by reactive sputtering from the Ti target. The ratio of N2 to Ar will
determine the stoichiometry of the film.

Intermediate Titanium Layer Deposition (for multilayer):

o Stop the N2 gas flow.

o Deposit a thin Ti interlayer (e.g., 5 nm).[5] This layer helps to disrupt the columnar growth
of the subsequent TiN layer.

Second TiN Layer Deposition:

o Re-introduce N2 gas and deposit the second TiN layer.

Final Metal Deposition:

o Without breaking vacuum, move the substrate to a different chamber for the deposition of
the primary conductor, such as Aluminum (Al) or Copper (Cu).

Protocol 2: Evaluation of TiN Barrier Performance using Thermal Annealing
This protocol outlines a method for testing the thermal stability of the deposited barrier.

o Sample Preparation: Prepare samples with the complete metallization stack (e.qg.,
Al/TIN/TiSi2/Si).

e Annealing:

o Place the samples in a rapid thermal annealing (RTA) furnace or a conventional tube
furnace.[1]

o Purge the furnace with an inert gas, such as Nitrogen (N2) or Argon (Ar), to prevent
oxidation.
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o Ramp up the temperature to the desired setpoint (e.g., 400°C, 500°C, 600°C).
o Hold at the setpoint for a specific duration (e.g., 30 minutes).[3]

o Cool the samples down to room temperature in the inert atmosphere.

e Post-Annealing Characterization:

o Electrical Measurements: Measure the leakage current of p-n junction diodes and the
contact resistance to assess electrical degradation.[3][3]

o Sheet Resistance: Use a four-point probe to measure the change in sheet resistance of
the film stack, which can indicate intermetallic compound formation.

o Material Characterization:

» Rutherford Backscattering Spectrometry (RBS): To analyze atomic composition and
interdiffusion across the layers.[6][11]

» X-ray Diffraction (XRD): To identify crystalline phases formed after annealing.[13]

» Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To
visually inspect for structural changes, such as junction spiking or delamination.[1][4]

Visualizations

Sample Preparation Deposition (Sputtering)

Deposit Overlying Metal (AUCU)
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Caption: Workflow for TiN diffusion barrier deposition and evaluation.
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Caption: Causes and effects of TiN diffusion barrier failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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